molecular formula C20H24N2O3 B267434 N-isopropyl-3-[(2-phenoxybutanoyl)amino]benzamide

N-isopropyl-3-[(2-phenoxybutanoyl)amino]benzamide

Cat. No. B267434
M. Wt: 340.4 g/mol
InChI Key: SWXQZQXRQCDPJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-3-[(2-phenoxybutanoyl)amino]benzamide, also known as GW501516, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists. It was originally developed as a potential treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia. However, it has gained popularity in the sports world as a performance-enhancing drug due to its ability to increase endurance and stamina. In

Mechanism of Action

N-isopropyl-3-[(2-phenoxybutanoyl)amino]benzamide works by activating the PPARδ pathway, which regulates the expression of genes involved in energy metabolism, lipid metabolism, and inflammation. It also stimulates the production of mitochondria, which are responsible for energy production in cells. This leads to an increase in endurance and stamina, as well as improvements in glucose and lipid metabolism.
Biochemical and Physiological Effects
N-isopropyl-3-[(2-phenoxybutanoyl)amino]benzamide has been found to have several biochemical and physiological effects. It increases fatty acid oxidation and glucose uptake in skeletal muscle, which improves energy metabolism. It also reduces inflammation and oxidative stress, which are associated with metabolic disorders. Additionally, it has been shown to enhance endurance and stamina in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-isopropyl-3-[(2-phenoxybutanoyl)amino]benzamide in lab experiments is its ability to improve energy metabolism and reduce inflammation, which are important factors in many metabolic disorders. However, one limitation is that it has been found to cause cancer in animal studies, which raises concerns about its safety for human use.

Future Directions

There are several future directions for research on N-isopropyl-3-[(2-phenoxybutanoyl)amino]benzamide. One area of interest is its potential use as a treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia. Another area of interest is its potential use as a performance-enhancing drug in sports. However, further research is needed to fully understand its mechanisms of action and potential side effects.

Synthesis Methods

The synthesis of N-isopropyl-3-[(2-phenoxybutanoyl)amino]benzamide involves several steps. The first step is the preparation of 2-phenoxybutyric acid, which is achieved by reacting phenol with chloroacetic acid in the presence of a catalyst. The second step involves the conversion of 2-phenoxybutyric acid to 2-phenoxybutyryl chloride by reacting it with thionyl chloride. The third step is the reaction of 2-phenoxybutyryl chloride with N-isopropyl-3-aminobenzamide in the presence of a base to yield N-isopropyl-3-[(2-phenoxybutanoyl)amino]benzamide.

Scientific Research Applications

N-isopropyl-3-[(2-phenoxybutanoyl)amino]benzamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to improve glucose and lipid metabolism, reduce inflammation, and protect against oxidative stress. It has also been found to enhance endurance and stamina in animal studies.

properties

Product Name

N-isopropyl-3-[(2-phenoxybutanoyl)amino]benzamide

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

3-(2-phenoxybutanoylamino)-N-propan-2-ylbenzamide

InChI

InChI=1S/C20H24N2O3/c1-4-18(25-17-11-6-5-7-12-17)20(24)22-16-10-8-9-15(13-16)19(23)21-14(2)3/h5-14,18H,4H2,1-3H3,(H,21,23)(H,22,24)

InChI Key

SWXQZQXRQCDPJO-UHFFFAOYSA-N

SMILES

CCC(C(=O)NC1=CC=CC(=C1)C(=O)NC(C)C)OC2=CC=CC=C2

Canonical SMILES

CCC(C(=O)NC1=CC=CC(=C1)C(=O)NC(C)C)OC2=CC=CC=C2

Origin of Product

United States

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